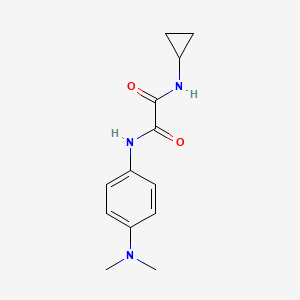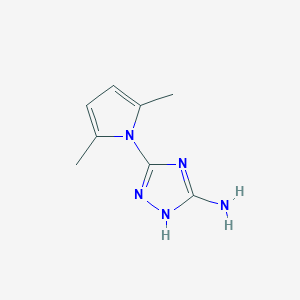
3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-5-amine” is a complex organic molecule that contains a pyrrole ring and a triazole ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom, and triazole is a five-membered ring that contains three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and triazole rings, along with the dimethyl groups attached to the pyrrole ring and the amine group attached to the triazole ring .Chemical Reactions Analysis
Pyrrole and triazole rings are aromatic and stable, but they can participate in various chemical reactions. Pyrroles can undergo electrophilic substitution reactions, and triazoles can act as ligands in coordination chemistry .Applications De Recherche Scientifique
Molecular and Crystal Structure Analysis
- Studies have demonstrated the crystallization and molecular structure of compounds related to "3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-5-amine", showing various symmetries and dimensions, indicating the importance of these compounds in understanding molecular conformations and intermolecular interactions (Dolzhenko et al., 2011).
Chemical Synthesis and Reactions
- New methods for synthesizing pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using catalyzed reactions have been developed, highlighting the versatility of related compounds in synthesizing complex molecular structures (Khashi et al., 2015).
- Cycloisomerization of (Z)-(2-en-4-ynyl)amines into pyrroles demonstrates the potential of these compounds in novel synthesis pathways for substituted pyrroles (Gabriele et al., 2001).
Potential Bioactive Compound Synthesis
- The synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica showcases the role of related compounds in creating molecules with potential biological activities (Rahmani et al., 2018).
- The generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, indicates the significance of these compounds in medicinal chemistry research (Roman, 2013).
Mécanisme D'action
Target of Action
Related compounds have been found to interact with gata family proteins .
Mode of Action
Similar compounds have been shown to inhibit the dna-binding activity of gata3 and other members of the gata family .
Biochemical Pathways
Related compounds have been found to suppress th2 cell differentiation without impairing th1 cell differentiation .
Result of Action
Related compounds have been found to increase monoclonal antibody production .
Orientations Futures
Propriétés
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-5-3-4-6(2)13(5)8-10-7(9)11-12-8/h3-4H,1-2H3,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONISZOBCINFNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NNC(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
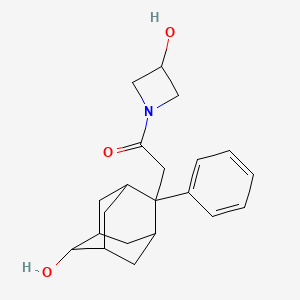
![3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2689727.png)
![7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2689728.png)
![Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2689729.png)

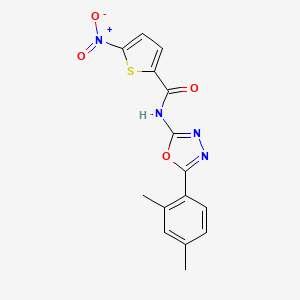
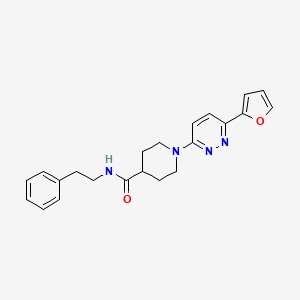
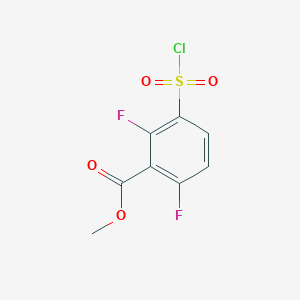
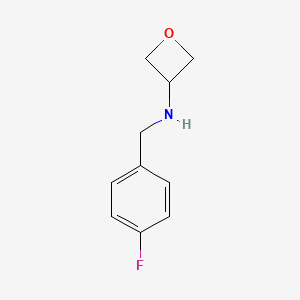
![4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one](/img/structure/B2689738.png)
![(5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2689739.png)
![2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2689740.png)
